3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile involves various methods, including chemical synthesis and biotechnological methods. The chemical synthesis involves the reaction of 3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile with various reagents, such as sodium hydride, to produce the final product.Molecular Structure Analysis
The molecular formula of this compound is C16H18N2O3. The InChI code is 1S/C16H18N2O3/c1-15(2)20-10-16(11-21-15)8-18(9-16)14(19)13-5-3-4-12(6-13)7-17/h3-6H,8-11H2,1-2H3. The molecular weight is 286.331.Chemical Reactions Analysis
The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the immune response to viral infections.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored at 0-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in the synthesis of various spirocyclic and azaspiro compounds. For instance, its structural similarities with compounds like 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane, which was synthesized via reactions with propylene oxide, highlight its potential in chemical synthesis (Kukharev et al., 1995). Similarly, the synthesis of 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1H-pyridin-2-one shows its utility in developing growth-regulating chemical compounds (Sharifkanov et al., 2001).
Pharmacological Research
- The compound's structural features are relevant in pharmacological research, particularly in synthesizing and understanding the properties of various N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane derivatives. These derivatives have shown potential in anticonvulsant activity, as demonstrated in various studies (Farrar et al., 1993).
Material Science Applications
- In material science, derivatives of this compound, such as 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, have been studied for their corrosion inhibition properties in materials like mild steel. This highlights its potential application in developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Mechanism of Action
The compound acts as a neuraminidase enzyme inhibitor that targets the sialic acid receptors on the surface of respiratory viruses, preventing their entry into host cells.
Safety and Hazards
properties
IUPAC Name |
3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-15(2)20-10-16(11-21-15)8-18(9-16)14(19)13-5-3-4-12(6-13)7-17/h3-6H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHIFUWHVSMKAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC=CC(=C3)C#N)CO1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.